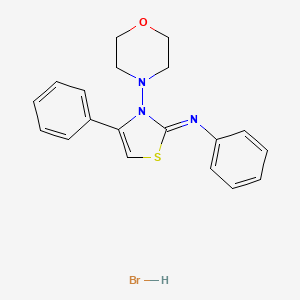
(Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiazolylidene-aniline derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
- Preparation of Advanced Pharmaceutical Intermediates: A study demonstrated the use of similar thiazole derivatives in the preparation of pharmaceutical intermediates, showcasing the potential of such compounds in drug synthesis and modification (Drapak et al., 2022).
Biological Activity and Potential Therapeutic Applications
- Antimicrobial Activity: Research on analogs of thiazole derivatives has shown their potential as antimicrobial agents. For instance, one study synthesized adamantane-isothiourea hybrid derivatives containing morpholine and evaluated their antimicrobial activity (Al-Wahaibi et al., 2017).
- Evaluation in Antitubercular Activity: Certain compounds structurally related to (Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide have demonstrated good antitubercular activities, suggesting potential application in treating tuberculosis (Başoğlu et al., 2012).
Material Science and Corrosion Inhibition
- Corrosion Inhibition: Research has shown that certain thiazole derivatives can act as effective corrosion inhibitors. One study highlighted the use of a thiophene Schiff base derivative in inhibiting corrosion of mild steel, indicating that similar thiazole compounds could have applications in material science (Daoud et al., 2014).
Polymerization and Chemical Synthesis
- Role in Polymerization Reactions: Some thiazole compounds have been used in the synthesis of zinc anilido-oxazolinate complexes, which are initiators for ring-opening polymerization, suggesting a potential role for this compound in polymer chemistry (Chen et al., 2007).
Propiedades
IUPAC Name |
3-morpholin-4-yl-N,4-diphenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS.BrH/c1-3-7-16(8-4-1)18-15-24-19(20-17-9-5-2-6-10-17)22(18)21-11-13-23-14-12-21;/h1-10,15H,11-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTQRYWPRLCKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

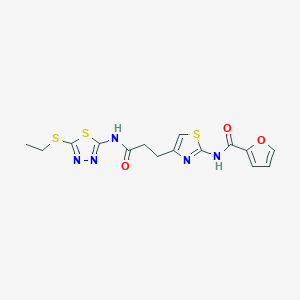
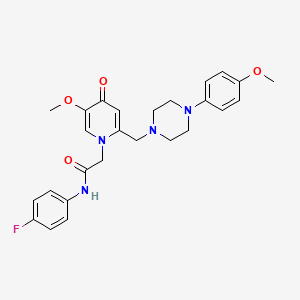
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2823648.png)
![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)
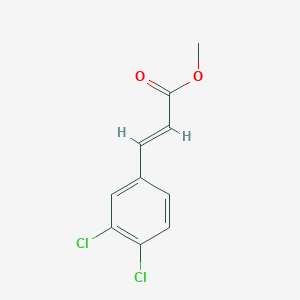
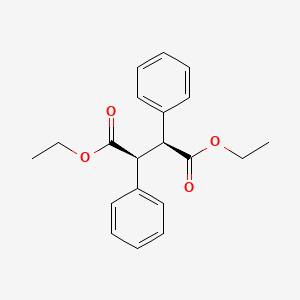

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)
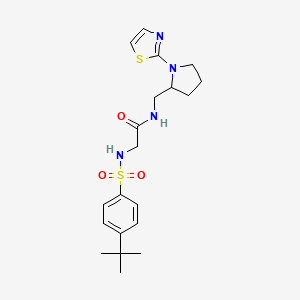
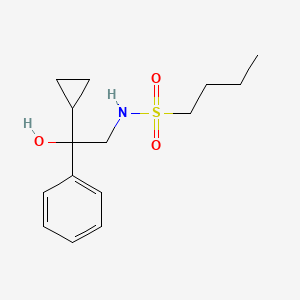
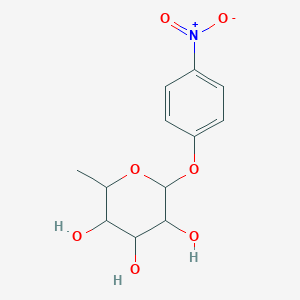
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2823662.png)
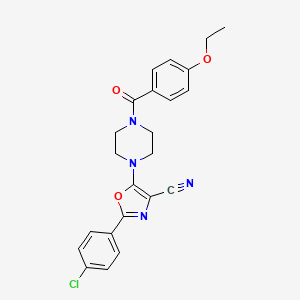
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823666.png)